molecular formula C33H56N7O17P3S B1249047 cis-dodec-3-enoyl-CoA

cis-dodec-3-enoyl-CoA

Cat. No. B1249047
M. Wt: 947.8 g/mol
InChI Key: XEMIVMKTVGRFTD-REDSNERGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-dodec-3-enoyl-CoA is a dodecenoyl-CoA. It derives from a coenzyme A and a cis-3-dodecenoic acid. It is a conjugate acid of a cis-dodec-3-enoyl-CoA(4-).

Scientific Research Applications

Enzymatic Roles in Fatty Acid Metabolism

  • Delta3-Delta2-enoyl-CoA Isomerase Structure : The crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase, complexed with octanoyl-CoA, reveals its role in beta-oxidation of unsaturated fatty acids. It converts cis-3 and trans-3-enoyl-CoA esters to trans-2-enoyl-CoA. The enzyme exhibits a unique trimeric structure, and its mode of ligand binding is distinct within its superfamily (Partanen et al., 2004).

  • Functional Characterization in Rat Liver : Rat liver enoyl-CoA isomerases, including mitochondrial enoyl-CoA isomerase (MECI) and a monofunctional enoyl-CoA isomerase (ECI), play a critical role in the beta-oxidation of unsaturated fatty acids. These enzymes exhibit broad chain length specificities and distinct preferences for different isomerization reactions, indicating their diverse roles in fatty acid metabolism (Zhang et al., 2002).

Role in Biofilm Dispersion and Quorum Sensing in Bacteria

  • Pseudomonas aeruginosa Biofilm Dispersion : In Pseudomonas aeruginosa, the enoyl-CoA hydratase DspI is essential for the synthesis of the biofilm dispersion autoinducer cis-2-decenoic acid. Mutation in dspI abolishes biofilm dispersion and affects the pathogen's virulence (Amari et al., 2013).

Implications in Stereochemistry and Enzyme Catalysis

  • Stereoselectivity of Enoyl-CoA Hydratase : Enoyl-CoA hydratase exhibits stereoselectivity in catalyzing the hydration of trans-2-crotonyl-CoA, revealing insights into enzyme catalysis and potential implications for inhibitor design (Bell et al., 2002).

properties

Product Name

cis-dodec-3-enoyl-CoA

Molecular Formula

C33H56N7O17P3S

Molecular Weight

947.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-3-enethioate

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h11-12,20-22,26-28,32,43-44H,4-10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b12-11-/t22-,26-,27-,28+,32-/m1/s1

InChI Key

XEMIVMKTVGRFTD-REDSNERGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-dodec-3-enoyl-CoA
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cis-dodec-3-enoyl-CoA
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cis-dodec-3-enoyl-CoA
Reactant of Route 4
cis-dodec-3-enoyl-CoA
Reactant of Route 5
cis-dodec-3-enoyl-CoA
Reactant of Route 6
Reactant of Route 6
cis-dodec-3-enoyl-CoA

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